

Isopalmitic acid discovery and historical context in lipid research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopalmitic acid*

Cat. No.: *B1210863*

[Get Quote](#)

Isopalmitic Acid: A Historical and Technical Guide for Researchers

An In-depth Exploration of the Discovery, Characterization, and Biological Significance of 14-Methylpentadecanoic Acid in Lipid Research

Introduction

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a methyl-branched saturated fatty acid that has garnered increasing interest in the field of lipid research. Unlike its straight-chain isomer, palmitic acid, the presence of a methyl group at the iso-position confers unique physical, chemical, and biological properties to the molecule. This technical guide provides a comprehensive overview of the discovery and historical context of **isopalmitic acid**, details of its initial isolation and characterization, its physicochemical properties, and its emerging roles in cellular signaling and human health. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing lipid molecule.

Historical Context and Discovery

The study of fatty acids has a rich history, with foundational work in the 19th and early 20th centuries laying the groundwork for our current understanding of lipid chemistry.^[1] Early researchers like Michel Eugène Chevreul were instrumental in identifying and characterizing

common fatty acids.[1] However, the existence and structural elucidation of branched-chain fatty acids came much later, aided by advancements in analytical techniques.

Pioneering work by A. C. Chibnall and S. H. Piper in the 1930s on the composition of plant and insect waxes significantly advanced the understanding of long-chain fatty acids and alcohols, though their primary focus was on straight-chain and cyclic structures.[2][3][4] Their meticulous work on the isolation and characterization of components from natural waxes provided the analytical framework for later discoveries in the field.[2][3][4]

The definitive discovery and isolation of **isopalmitic acid** can be attributed to the work of R. P. Hansen, F. B. Shorland, and N. June Cooke in the mid-1950s. Their systematic investigation of the branched-chain fatty acids present in animal fats led to the successful isolation of 14-methylpentadecanoic acid from ox perinephric fat, as detailed in their seminal 1955 publication in *The Biochemical Journal*. [5][6] This discovery was part of a broader effort to characterize the diverse fatty acid composition of ruminant fats, which were found to contain a variety of branched-chain fatty acids.[6]

Physicochemical Properties of Isopalmitic Acid

The methyl branch in **isopalmitic acid** significantly influences its physical and chemical properties compared to its straight-chain counterpart, palmitic acid. These differences have implications for its role in biological membranes and its metabolic fate.

Property	Isopalmitic Acid (14-methylpentadecanoic acid)	Palmitic Acid (n-hexadecanoic acid)	References
Molecular Formula	C ₁₆ H ₃₂ O ₂	C ₁₆ H ₃₂ O ₂	[7]
Molecular Weight	256.42 g/mol	256.42 g/mol	[8]
Melting Point	61.5-61.6 °C	63.1 °C	[9]
Boiling Point	371 °C at 760 mmHg	351.5 °C at 760 mmHg	[9]
Density	0.891 g/cm ³	0.853 g/cm ³ at 62 °C	[9]
IUPAC Name	14-methylpentadecanoic acid	Hexadecanoic acid	[7][10]
Synonyms	Isohexadecanoic acid, Iso-C16:0	Cetanic acid, Hexadecylic acid	[11][12]

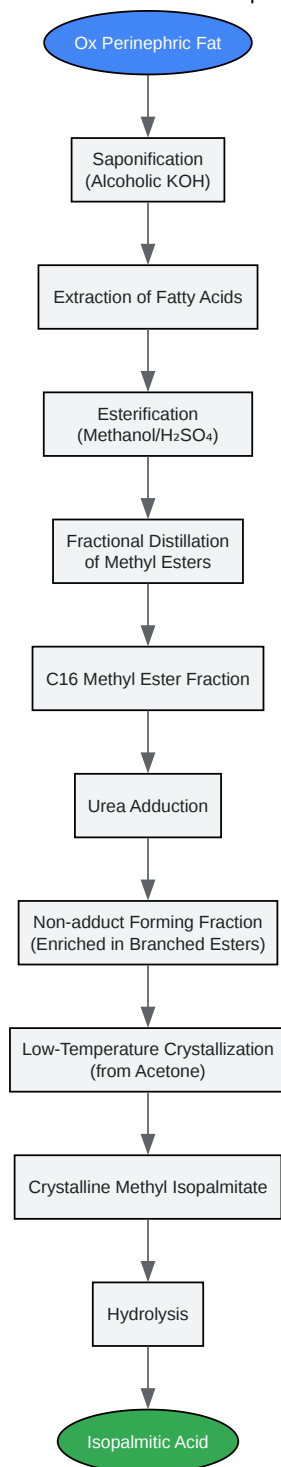
Experimental Protocols

Historical Isolation of Isopalmitic Acid from Ox Perinephric Fat

The original method employed by Hansen, Shorland, and Cooke in 1955 for the isolation of **isopalmitic acid** was a multi-step process involving saponification, fractional distillation, and low-temperature crystallization. This meticulous process was state-of-the-art for its time and laid the foundation for the identification of numerous branched-chain fatty acids.

Experimental Workflow:

Historical Isolation Workflow of Isopalmitic Acid

[Click to download full resolution via product page](#)*Historical Isolation Workflow of **Isopalmitic Acid***

Detailed Methodology:

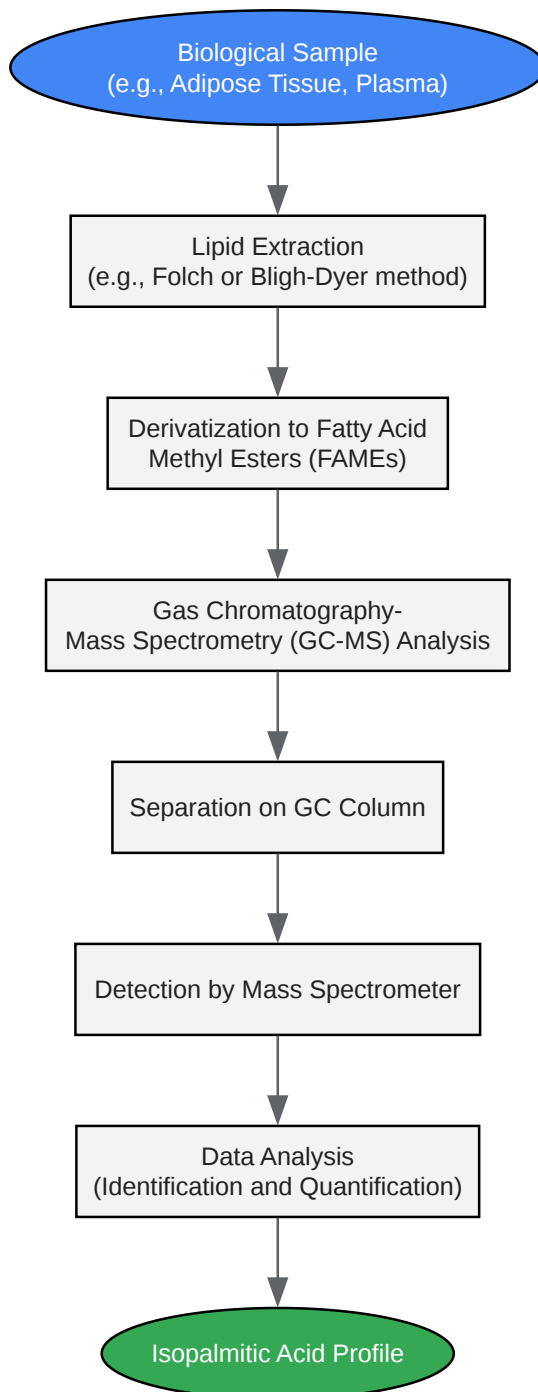
- **Saponification:** The ox perinephric fat was saponified by refluxing with an excess of alcoholic potassium hydroxide. This process hydrolyzes the triglycerides into glycerol and potassium salts of the constituent fatty acids.
- **Extraction and Esterification:** The fatty acids were liberated from their potassium salts by acidification with a mineral acid and then extracted. The mixed free fatty acids were then converted to their methyl esters by refluxing with methanol and a catalytic amount of sulfuric acid.
- **Fractional Distillation:** The complex mixture of fatty acid methyl esters was subjected to fractional distillation under high vacuum.^{[2][13][14][15]} This technique separates the esters based on their boiling points, which are primarily determined by their chain length. The fraction corresponding to C16 methyl esters was collected.
- **Urea Adduction:** The C16 methyl ester fraction was treated with a saturated solution of urea in methanol. Straight-chain fatty acid esters form crystalline inclusion complexes (adducts) with urea, while branched-chain and unsaturated esters, being bulkier, do not. The non-adduct forming fraction, enriched in branched-chain esters, was recovered by filtration.
- **Low-Temperature Crystallization:** The non-adduct forming fraction was further purified by repeated low-temperature crystallization from acetone. This process takes advantage of the different solubilities and crystallization points of the various methyl esters.
- **Identification:** The isolated crystalline methyl ester was identified as methyl 14-methylpentadecanoate through its melting point, elemental analysis, and X-ray crystallography to determine the long crystal spacing, a key technique of the era for determining the chain length of long-chain aliphatic compounds.
- **Hydrolysis:** The purified methyl isopalmitate was then hydrolyzed to yield **isopalmitic acid**.

Modern Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Today, the analysis of **isopalmitic acid** and other fatty acids is routinely performed using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific technique.

Experimental Workflow:

Modern GC-MS Analysis Workflow for Isopalmitic Acid

[Click to download full resolution via product page](#)

Modern GC-MS Analysis Workflow

Detailed Methodology:

- **Lipid Extraction:** Total lipids are extracted from the biological sample using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method.
- **Derivatization:** The extracted lipids are transesterified or the free fatty acids are esterified to form fatty acid methyl esters (FAMES). This is typically achieved by heating the sample with a reagent such as boron trifluoride in methanol or methanolic HCl.[\[16\]](#)[\[17\]](#)
- **GC-MS Analysis:** The FAMES are then injected into a gas chromatograph.
 - **Gas Chromatography:** The FAMES are vaporized and separated on a long capillary column coated with a stationary phase. The separation is based on the volatility and polarity of the FAMES. Branched-chain FAMES typically have slightly different retention times than their straight-chain counterparts.
 - **Mass Spectrometry:** As the separated FAMES elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparison to spectral libraries and authentic standards.[\[4\]](#)[\[12\]](#)[\[18\]](#)
- **Quantification:** The abundance of **isopalmitic acid** is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the area of an internal standard.

Biological Significance and Signaling Pathways

While much of the research on the biological effects of C16 saturated fatty acids has focused on palmitic acid, emerging evidence suggests that branched-chain fatty acids like **isopalmitic acid** have distinct roles.

Abundance and Distribution

Isopalmitic acid is found in various biological sources, often as a minor component of the total fatty acid profile.

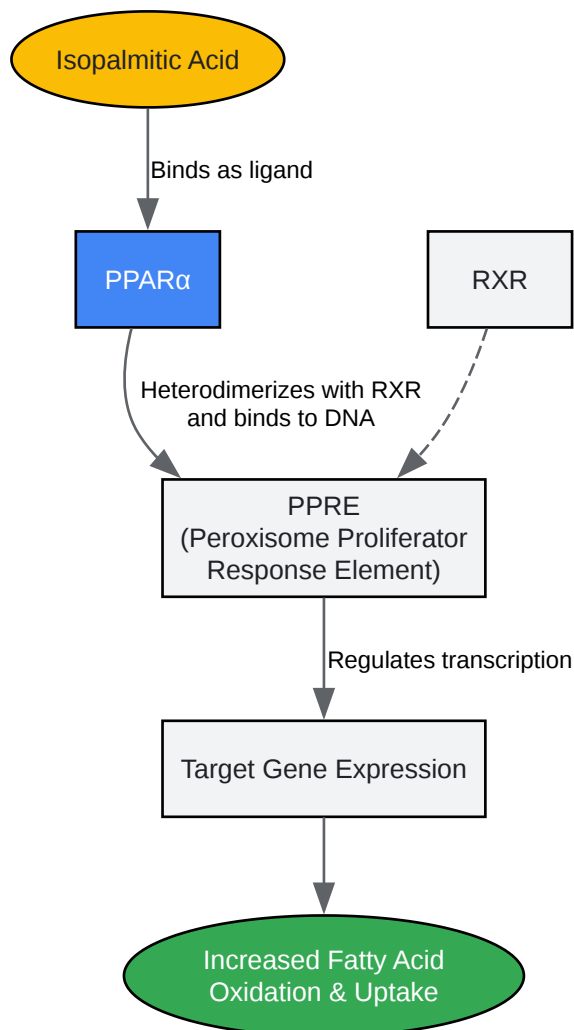
Biological Source	Reported Concentration/Abundance	References
Human Adipose Tissue	0.02-0.6% of total fatty acids	[19]
Human Plasma/Serum	Variable, generally low concentrations	[20][21][22]
Bovine Milk Fat	~0.8% of total fatty acids	
Bovine Meat (Beef)	Present in intramuscular fat	[13][23]
Vernix Caseosa	A significant component of the lipid fraction	

Potential Signaling Roles

While direct signaling pathways for **isopalmitic acid** are still under investigation, its structural similarity to palmitic acid and its nature as a branched-chain fatty acid suggest potential involvement in several key signaling cascades.

4.2.1. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism.[8] Fatty acids and their derivatives are natural ligands for PPARs.[8] While palmitic acid is a known, albeit weak, activator of PPAR α , some branched-chain fatty acids, such as phytanic acid, are potent PPAR α ligands.[6][14][16][24][25] It is plausible that **isopalmitic acid** may also modulate PPAR activity, thereby influencing lipid homeostasis.

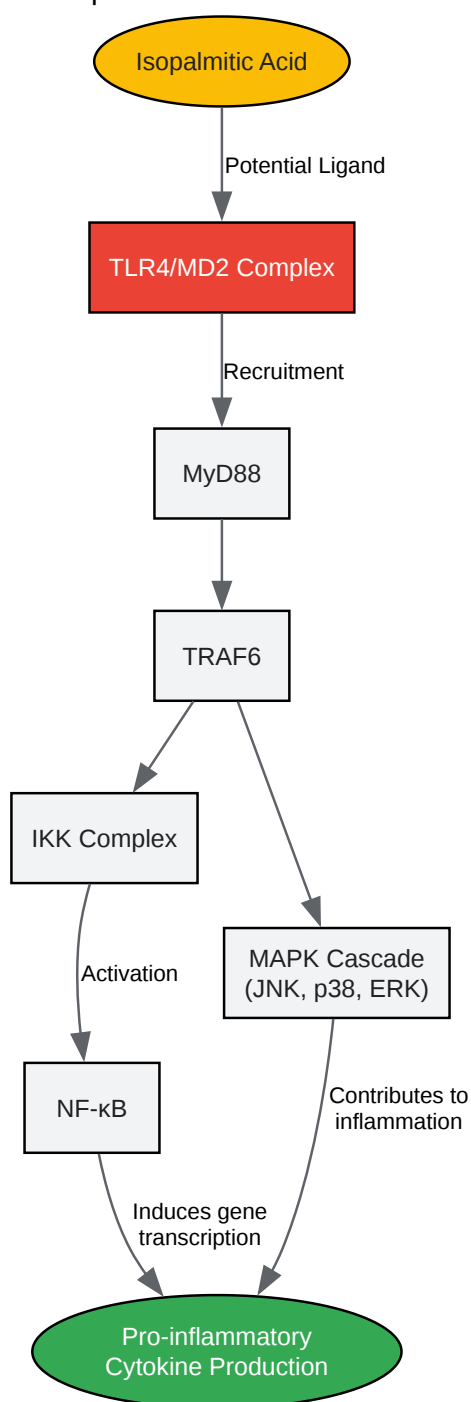
Proposed Isopalmitic Acid Interaction with PPAR α Signaling[Click to download full resolution via product page](#)*Proposed PPAR α Signaling Pathway for **Isopalmitic Acid***

4.2.2. Toll-Like Receptors (TLRs)

Toll-like receptors are a class of proteins that play a key role in the innate immune system. TLR4, in particular, can be activated by saturated fatty acids like palmitic acid, leading to a pro-inflammatory response through the activation of signaling pathways such as NF- κ B and MAPK.

[1][23][26][27][28][29][30][31] Given its structural similarity, **isopalmitic acid** may also interact with TLR4, although likely with different potency, and contribute to inflammatory signaling.

Hypothetical Isopalmitic Acid-Mediated TLR4 Signaling



[Click to download full resolution via product page](#)

*Hypothetical TLR4 Signaling Pathway for **Isopalmitic Acid***

Conclusion and Future Directions

The discovery of **isopalmitic acid** was a significant step in recognizing the complexity and diversity of fatty acids in nature. From its painstaking isolation in the mid-20th century to its rapid identification by modern analytical techniques, the study of this branched-chain fatty acid has mirrored the broader advancements in lipid research. While its physicochemical properties are well-characterized, its precise biological roles and signaling mechanisms are still being elucidated. Future research should focus on delineating the specific interactions of **isopalmitic acid** with nuclear receptors and cell surface receptors to understand its unique contributions to cellular metabolism and signaling, distinct from its more abundant straight-chain isomer. Such studies will be crucial for a comprehensive understanding of the role of branched-chain fatty acids in health and disease, and may open new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Palmitic acid activates NLRP3 inflammasome through NF- κ B and AMPK-mitophagy-ROS pathways to induce IL-1 β production in large yellow croaker (*Larimichthys crocea*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The constitution of the primary alcohols, fatty acids and paraffins present in plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of plant and insect waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPAR α Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. Nutraceuticals as Ligands of PPAR γ - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 9. Palmitic acid induces IP-10 expression in human macrophages via NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [THE UNESTERIFIED FATTY ACIDS IN BLOOD PLASMA AND INTERCELLULAR MEDIUM: EFFECT OF INSULIN AND ALBUMIN (THE LECTURE)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. 14-METHYLPENTADECANOIC ACID | 4669-02-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. macbeth-project.eu [macbeth-project.eu]
- 16. The potential of natural products for targeting PPAR α - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 17. Opposite regulation of PPAR-alpha and -gamma gene expression by both their ligands and retinoic acid in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 19. Occurrence of positional isomers of octadecenoic and hexadecenoic acids in human depot fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 21. Different effects of palmitic and stearic acid-enriched diets on serum lipids and lipoproteins and plasma cholesteryl ester transfer protein activity in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 23. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 24. Branched Chain Amino Acids - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 25. Induction of Autophagy by Palmitic Acid via Protein Kinase C-mediated Signaling Pathway Independent of mTOR (Mammalian Target of Rapamycin) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 26. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]

- 27. researchgate.net [researchgate.net]
- 28. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. AMPK Prevents Palmitic Acid-Induced Apoptosis and Lipid Accumulation in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Saturated fatty acid and TLR signaling link β cell dysfunction and islet inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isopalmitic acid discovery and historical context in lipid research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210863#isopalmitic-acid-discovery-and-historical-context-in-lipid-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com